molecular formula C10H12ClNO B1508383 1-(6-Chloro-pyridin-3-yl)cyclopentanol

1-(6-Chloro-pyridin-3-yl)cyclopentanol

Cat. No. B1508383
M. Wt: 197.66 g/mol
InChI Key: ZPWVMEBCBJNTNY-UHFFFAOYSA-N
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Description

1-(6-Chloro-pyridin-3-yl)cyclopentanol is a useful research compound. Its molecular formula is C10H12ClNO and its molecular weight is 197.66 g/mol. The purity is usually 95%.
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properties

Product Name

1-(6-Chloro-pyridin-3-yl)cyclopentanol

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

1-(6-chloropyridin-3-yl)cyclopentan-1-ol

InChI

InChI=1S/C10H12ClNO/c11-9-4-3-8(7-12-9)10(13)5-1-2-6-10/h3-4,7,13H,1-2,5-6H2

InChI Key

ZPWVMEBCBJNTNY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CN=C(C=C2)Cl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Bromo-2-chloropyridine (3.0 g, 15.6 mmol) was dissolved in diethyl ether (100 mL) in an oven-dried, nitrogen-flushed 250 mL round bottomed flask and cooled in a dry ice/acetone bath under nitrogen. n-BuLi (1.05 g, 16.4 mmol, 6.6 mL of a 2.5 M solution in hexanes) was added via syringe and the orange heterogenous mixture allowed to stir for 1 hour. Cyclopentanone (1.3 g, 15.6 mmol) was added via syringe and the mixture allowed to warm to −20° C. before being quenched with 1N HCl. The mixture was extracted with EtOAc and the organic extract washed with sat. NaHCO3. The NaHCO3 wash was used to neutralize the first aqueous layer and the combined aqueous layers were extracted with additional EtOAc and the combined organic layers dried (Na2SO4), filtered, concentrated and purified by flash silica gel chromatography (hexanes:EtOAc; 2:1) to give 1-(6-chloro-pyridin-3-yl)cyclopentanol (2.33 g, 76%) as an off white solid: mp 92-93° C., LC/MS (ESI) m/z 197, 1H NMR (300 MHz, CDCl3) δ 8.50 (d, 1H, J=2.4 Hz), 7.77 (dd, 1H, J=8.4, 2.4 Hz), 7.28 (d, 1H, J=8.4 Hz), 2.05-1.80 (m, 8H), 1.60 (s, 1H, OH).
Quantity
3 g
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100 mL
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1.3 g
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reactant
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Synthesis routes and methods II

Procedure details

2-Chloro-5-(cyclopent-1-enyl)pyridine (1.5 g, 8.5 mmol) was dissolved in THF (30 mL) in an oven-dried, nitrogen-flushed 250 mL round bottom flask and the resulting solution cooled in a dry ice/acetone bath under nitrogen. BH3-THF complex (2.4 g, 28.0 mmol, 28 mL of a 1 M solution in THF) was added dropwise with stirring via syringe and the mixture was allowed to warm slowly to room temperature and stir overnight. 2 N NaOH (15 mL), ethanol (15 mL) and 35% H2O2 (10 mL) were added and the mixture stirred for 0.5 h then diluted with EtOAc and 1 N HCl. The layers were separated and the organic layer washed with brine and aq. NaHSO3, dried over Na2SO4, filtered through celite and concentrated. Purification by flash chromatography (hexanes:EtOAc/10:1→2:1) gave in order of elution by-products 2-chloro-5-cyclopentylpyridine (0.45 g, 29%) and 1-(6-chloropyridin-3-yl)-cyclopentanol (0.44 g, 26%) followed by the desired product trans-2-(6-chloropyridin-3-yl)cyclopentanol (0.25 g, 15%) as a clear oil: LC/MS (ESI) m/z 197, 1H NMR (300 MHz, CDCl3) δ 8.26 (d, 1H, J=2.4 Hz), 7.55 (dd, 1H, J=8.4, 2.4 Hz), 7.25 (d, 1H, J=8.4 Hz), 4.12 (m, 1H), 2.88 (m, 1H), 2.24-1.62 (m, 6H).
Name
2-Chloro-5-(cyclopent-1-enyl)pyridine
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1.5 g
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30 mL
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

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